molecular formula C11H19F3N2O3S B6753037 N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide

N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide

Cat. No.: B6753037
M. Wt: 316.34 g/mol
InChI Key: PKAJWNPASNEQQI-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O3S/c12-11(13,14)8-16-3-1-9(6-16)5-15-20(17,18)10-2-4-19-7-10/h9-10,15H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAJWNPASNEQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNS(=O)(=O)C2CCOC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide typically involves the reaction of 2,2,2-trifluoroethylamine with pyrrolidine derivatives under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]oxolane-3-sulfonamide is unique due to its specific structure, which combines a pyrrolidine ring with a trifluoroethyl group and an oxolane sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

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